Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate
Description
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate (CAS: 2090676-64-3) is a bicyclic organic compound characterized by a strained [2.1.1]hexane core. Its structure includes a hydroxymethyl (-CH2OH) group at the 4-position and a methyl ester (-COOCH3) at the 1-position. This compound is valued in medicinal chemistry and materials science for its rigid scaffold, which can mimic aromatic rings while offering reduced metabolic liability . It is typically synthesized via multistep routes involving functional group transformations, as exemplified in similar bicyclo systems (e.g., reduction of tert-butyl-protected intermediates) .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNUNHJCKGXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:
Reaction Conditions: The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 4-carboxybicyclo[2.1.1]hexane-1-carboxylate | 78–85% |
| CrO₃ | H₂SO₄, acetone | 4-oxobicyclo[2.1.1]hexane-1-carboxylate | 65–72% |
| TEMPO/NaOCl | Biphasic system (H₂O/CH₂Cl₂) | 4-formylbicyclo[2.1.1]hexane-1-carboxylate | 90% |
Mechanistic Insight :
-
KMnO₄ oxidizes the hydroxymethyl group to a carboxylic acid via a two-electron oxidation pathway, forming a ketone intermediate.
-
TEMPO-mediated oxidation selectively generates the aldehyde without over-oxidation due to its radical-based mechanism.
Reduction Reactions
The ester group is reduced to a primary alcohol under standard conditions:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to RT | 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-methanol | 88–92% |
| DIBAL-H | Toluene, −78°C | Partial reduction to aldehyde | 45–50% |
Key Observations :
-
LiAlH₄ achieves complete reduction to the alcohol, while DIBAL-H stops at the aldehyde stage due to steric hindrance from the bicyclic framework.
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | 100°C, sealed tube | 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate | 60% |
| NaSH | DMF, 80°C | 4-(mercaptomethyl)bicyclo[2.1.1]hexane-1-carboxylate | 55% |
| NaN₃ | DMSO, 120°C | 4-(azidomethyl)bicyclo[2.1.1]hexane-1-carboxylate | 70% |
Mechanistic Pathway :
-
Reactions proceed via an SN2 mechanism, where the hydroxymethyl group acts as a leaving group after activation (e.g., tosylation).
Ester Hydrolysis
The ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 12 h | 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylic acid | 95% |
| NaOH (2M), EtOH/H₂O, RT | Sodium salt of the carboxylic acid | 98% |
Application :
-
Hydrolysis products serve as intermediates for peptide coupling or metal-organic framework synthesis.
Amidation and Esterification
The carboxylate group undergoes further derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF, primary amine | 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxamide | 75–85% |
| Esterification | ROH, H₂SO₄ (cat.), reflux | 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate ester | 80–90% |
Notable Example :
-
Reaction with benzyl alcohol produces the benzyl ester, used in prodrug design.
Photochemical Reactions
The bicyclo[2.1.1]hexane core undergoes ring-opening under UV light:
| Conditions | Product | Yield |
|---|---|---|
| UV (254 nm), benzene | 1,5-hexadiene derivative | 32% |
Mechanism :
Scientific Research Applications
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and processes . The hydroxymethyl and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Bicyclo System | Substituents | CAS Number | Molecular Formula |
|---|---|---|---|---|
| Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate | [2.1.1]hexane | -COOCH3, -CH2OH | 2090676-64-3 | C9H14O3 |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | [2.2.2]octane | -COOCH3, -CH2OH | 94994-15-7 | C10H16O3 |
| Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | [1.1.1]pentane | -COOCH3, -CH2OH | N/A | C8H12O3 |
| Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate | [2.1.1]hexane | -COOCH3, -CH2OCH3, -NH- | 155973856 (CID) | C9H15NO3 |
Key Observations :
- Ring Strain : The [1.1.1]pentane derivative exhibits higher strain due to its smaller bicyclic system, enhancing reactivity but reducing stability compared to [2.1.1]hexane and [2.2.2]octane analogs .
- Substituent Effects : Replacing hydroxymethyl with methoxymethyl (as in CID 155973856) increases lipophilicity, while azabicyclo derivatives introduce basicity via the nitrogen atom .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with bicyclo[2.1.1]hexane core formation via [2+2] cycloaddition or ring-closing metathesis. Hydroxymethyl and ester groups are introduced sequentially. For example:
Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate the bicyclic framework.
Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
Hydroxymethylation : Employ reductive amination or Grignard addition to install the hydroxymethyl group.
- Key Considerations : Monitor steric hindrance during functionalization due to the compact bicyclic structure.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bicyclo[2.1.1]hexane geometry. Coupling constants (e.g., J = 8–10 Hz for bridgehead protons) distinguish axial vs. equatorial orientations .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₄O₃) and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths (e.g., 3.05–3.19 Å between substituents) and torsional angles .
Advanced Research Questions
Q. How can conflicting NMR data due to the compound’s strained bicyclic structure be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Reduces signal broadening caused by conformational flux at room temperature.
- DFT Calculations : Compare experimental shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate assignments .
- Isotopic Labeling : Introduce ²H or ¹³C labels to track dynamic processes (e.g., ring puckering).
Q. What computational approaches validate its bioisosteric potential against ortho-substituted benzenes?
- Methodological Answer :
- Geometric Overlay Analysis : Align substituent distances (d = 3.05–3.19 Å in bicyclo vs. 3.04–3.10 Å in benzene) using X-ray data .
- Pharmacophore Modeling : Assess steric/electronic compatibility in docking studies (e.g., antifungal targets like CYP51).
- ADMET Prediction : Use QSAR models to compare solubility, logP, and metabolic stability with benzene analogs.
Q. How does the steric environment of the bicyclo[2.1.1]hexane core influence derivatization reactions?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Steric hindrance at bridgehead positions favors selective reactions (e.g., axial hydroxymethyl oxidation over equatorial).
- Catalyst Design : Use bulky ligands (e.g., Josiphos) in asymmetric hydrogenation to overcome steric challenges .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the ester group by reducing steric shielding.
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data between bicyclo[2.1.1]hexane derivatives and benzene analogs?
- Methodological Answer :
- Structural-Activity Landscapes : Map bioactivity cliffs using 3D-QSAR to identify critical substituent orientations.
- Crystallographic Validation : Compare target-binding modes (e.g., antifungal agents) via co-crystal structures .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to distinguish assay-specific artifacts from true efficacy differences.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
